![molecular formula C6H9N3 B2829432 1-cyclopropyl-1H-imidazol-2-amine CAS No. 1540194-36-2](/img/structure/B2829432.png)
1-cyclopropyl-1H-imidazol-2-amine
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Overview
Description
1-cyclopropyl-1H-imidazol-2-amine is a compound with the CAS Number: 1540194-36-2 . It has a molecular weight of 123.16 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It is highly soluble in water and other polar solvents .Scientific Research Applications
Catalysis and Organic Synthesis
- Copper-Catalyzed Chan-Lam Cyclopropylation: This technique is significant for medicinal chemistry as it allows the creation of small molecules with cyclopropane-heteroatom linkages. This method employs potassium cyclopropyl trifluoroborate and Cu(OAc)2 for the catalysis, offering an efficient route for synthesizing cyclopropyl aryl ethers and cyclopropyl amine derivatives with various functional groups (J. Derosa et al., 2018).
Green Chemistry Applications
- Eco-Friendly Synthesis of Imidazole Derivatives: The microwave-assisted synthesis of 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives is noteworthy for its environmental friendliness, operational simplicity, and high yield. This process uses aromatic aldehydes, benzoyl cyanide, and 2-aminoimidazole-4,5-dicarbonitrile in pyridine (K. Sadek et al., 2018).
Potential Medical Applications
- Synthesis of Tetrasubstituted Imidazoles as IDH1 Inhibitors: A protocol for the ecofriendly synthesis of 1,2,4,5-tetrasubstituted imidazoles is developed, some of which, bearing a cyclopropyl substituent, could potentially inhibit mutant isocitrate dehydrogenase 1 (IDH1), a target in cancer therapy (M. Shekarchi & F. Behbahani, 2020).
Environmental Applications
- CO2 Capture by Task-Specific Ionic Liquid: A unique application involves a new ionic liquid that reacts reversibly with CO2, sequestering it as a carbamate salt. This liquid is comparable in efficiency for CO2 capture to commercial amine sequestering reagents, but it is nonvolatile and does not require water to function (Eleanor D. Bates et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets can be diverse and depend on the specific derivative and its functional groups.
Mode of Action
Imidazole compounds are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and ionic interactions due to the presence of nitrogen atoms in the imidazole ring .
Biochemical Pathways
Imidazole is a key component of several important biological molecules and pathways, including histidine, purine, and dna-based structures . Therefore, it’s plausible that 1-cyclopropyl-1H-imidazol-2-amine could interact with these or related pathways.
Pharmacokinetics
Imidazole compounds are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution . The specific metabolism and excretion patterns would depend on the specific functional groups present in the compound.
Result of Action
Given the broad range of activities exhibited by imidazole derivatives, the effects could potentially include modulation of enzyme activity, interaction with cellular receptors, or disruption of microbial cell walls .
properties
IUPAC Name |
1-cyclopropylimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-6-8-3-4-9(6)5-1-2-5/h3-5H,1-2H2,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCWQOHKTHMBHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CN=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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